molecular formula C21H19NO2S3 B3060554 2-Ethyl-5-nitroindazole CAS No. 5228-50-2

2-Ethyl-5-nitroindazole

Cat. No.: B3060554
CAS No.: 5228-50-2
M. Wt: 413.6 g/mol
InChI Key: VIVRMMXVIWONQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-nitroindazole is a chemical compound that has been studied for its potential applications . It is an organic compound that contains a total of 24 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .


Synthesis Analysis

The synthesis of this compound involves a reaction of 2-methyl-4-nitroaniline with sodium nitrite in acetic acid. The reaction is stirred at room temperature for 72 hours .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 24 bonds. These include 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 Pyrazole .

Scientific Research Applications

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

2-Ethyl-5-nitroindazole derivatives have been investigated for their potential in treating HIV. Research conducted by De Martino et al. (2005) explored a novel family of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), active at submicromolar concentration, derived from this compound (De Martino et al., 2005).

Corrosion Inhibition

5-nitroindazole, closely related to this compound, has been studied for its effectiveness in preventing copper corrosion in a 3.0% NaCl solution. The research by Qiang et al. (2015) demonstrated that 5-nitroindazole is a highly efficient mixed-type inhibitor, with an inhibition efficiency of up to 99% at 0.4 mM concentration (Qiang et al., 2015).

Synthesis and Biological Importance

Samadhiya et al. (2014) synthesized a series of compounds starting from 6-nitroindazole, which share structural similarities with this compound. These compounds were evaluated for their antibacterial, antifungal, and anti-tubercular activities, as well as anti-inflammatory properties (Samadhiya et al., 2014).

Methylation and Chemical Reactions

The study of the methylation of indazoles, including 5-nitroindazole, provides insights into the chemical reactions and properties of these compounds. Research by Jaffari and Nunn (1974) highlighted the formation of different methyl derivatives under varying conditions, contributing to the understanding of their chemical behavior (Jaffari & Nunn, 1974).

Photonic Applications

Investigations into the nonlinear optical properties of hydrazone derivatives, including compounds with 5-nitroindazole moieties, have been conducted for potential photonic applications. Nair et al. (2022) explored these properties, indicating promising uses in photonic devices (Nair et al., 2022).

Safety and Hazards

The safety data sheet for 2-Ethyl-5-nitroindazole indicates that it may cause serious eye irritation and is suspected of causing genetic defects. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

2-Ethyl-5-nitroindazole primarily targets Nitric Oxide Synthase (NOS) , specifically the inducible and endothelial forms . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

This compound interacts with NOS by inhibiting its activity This inhibition prevents the synthesis of NO, leading to changes in cellular signaling pathways that rely on NO

Biochemical Pathways

The inhibition of NOS by this compound affects various biochemical pathways. NO plays a crucial role in several physiological processes, including vasodilation, immune defense, and neurotransmission . By inhibiting NOS, this compound can potentially influence these pathways, although the specific downstream effects are dependent on the cellular context and require further investigation.

Pharmacokinetics

It has been shown to satisfy the admet (absorption, distribution, metabolism, excretion, toxicity) criteria, indicating its potential as a drug candidate

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of NOS and the subsequent reduction in NO production. This can lead to changes in cellular signaling and potentially influence various physiological processes. For instance, in the context of lung cancer, this compound has been identified as a multitargeted inhibitor that can potentially treat the disease by targeting multiple proteins that control cell division and growth hormone mediates simultaneously .

Properties

IUPAC Name

2-ethyl-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-11-6-7-5-8(12(13)14)3-4-9(7)10-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHQCKGUIXULLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5228-50-2
Record name 2-Ethyl-5-nitro-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5228-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-5-nitroindazole
Reactant of Route 2
Reactant of Route 2
2-Ethyl-5-nitroindazole
Reactant of Route 3
Reactant of Route 3
2-Ethyl-5-nitroindazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Ethyl-5-nitroindazole
Reactant of Route 5
2-Ethyl-5-nitroindazole
Reactant of Route 6
2-Ethyl-5-nitroindazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.